molecular formula C15H22OSi B14891123 (4-t-Butoxy-phenylethynyl)-trimethyl-silane

(4-t-Butoxy-phenylethynyl)-trimethyl-silane

Cat. No.: B14891123
M. Wt: 246.42 g/mol
InChI Key: WDYRJFBGCQLMCS-UHFFFAOYSA-N
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Description

(4-tert-butoxy-phenylethynyl)-trimethyl-silane is an organic compound that features a phenylethynyl group substituted with a tert-butoxy group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butoxy-phenylethynyl)-trimethyl-silane typically involves the coupling of a phenylacetylene derivative with a tert-butoxy group and a trimethylsilyl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of (4-tert-butoxy-phenylethynyl)-trimethyl-silane may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenylacetylenes with different functional groups.

    Reduction: Reduction reactions can lead to the formation of phenylethanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenylacetylenes with hydroxyl or carbonyl groups.

    Reduction: Phenylethanes.

    Substitution: Phenylethynyl derivatives with various functional groups.

Scientific Research Applications

(4-tert-butoxy-phenylethynyl)-trimethyl-silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (4-tert-butoxy-phenylethynyl)-trimethyl-silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenylethynyl group can engage in π-π interactions, while the tert-butoxy and trimethylsilyl groups can influence the compound’s reactivity and stability. Molecular targets and pathways may include interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butoxy-phenylethynyl)-phenylamine
  • (4-tert-butoxy-phenylethynyl)-cyclopentanol
  • Tetrathiafulvalene-tetraazapyrene triads

Uniqueness

(4-tert-butoxy-phenylethynyl)-trimethyl-silane is unique due to the combination of its phenylethynyl, tert-butoxy, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

trimethyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]silane

InChI

InChI=1S/C15H22OSi/c1-15(2,3)16-14-9-7-13(8-10-14)11-12-17(4,5)6/h7-10H,1-6H3

InChI Key

WDYRJFBGCQLMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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